molecular formula C32H52O2 B587293 Dotriaconta-14,17,20,23,26,29-hexaenoic acid CAS No. 105517-82-6

Dotriaconta-14,17,20,23,26,29-hexaenoic acid

Cat. No.: B587293
CAS No.: 105517-82-6
M. Wt: 468.8 g/mol
InChI Key: HIKGLCYKBLODNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

CAY10632 has several applications in scientific research, including:

    Chemistry: Used as a standard in lipidomics studies to understand the role of VLCPUFAs in various biological processes.

    Biology: Investigated for its role in cellular membrane structure and function, particularly in photoreceptor cells in the retina.

    Medicine: Studied for its potential involvement in retinal diseases and neurodegenerative conditions.

    Industry: Utilized in the development of specialized lipid-based formulations and products

Biochemical Analysis

Biochemical Properties

It is known that VLCPUFAs, including Dotriaconta-14,17,20,23,26,29-hexaenoic acid, play a unique role in retinal development and macular degeneration . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It is believed to be involved in normal photoreceptor cell function in the retina , but the impact on cell signaling pathways, gene expression, and cellular metabolism is not clear.

Molecular Mechanism

It is thought to involve normal photoreceptor cell function in the retina

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10632 involves the elongation of shorter chain fatty acids through a series of desaturation and elongation reactions. These reactions typically require specific enzymes such as elongases and desaturases, which facilitate the addition of double bonds and the extension of the carbon chain.

Industrial Production Methods

Industrial production of CAY10632 is less common due to its specialized applications and the complexity of its synthesis. it can be produced through biotechnological methods involving genetically engineered microorganisms that express the necessary enzymes for fatty acid elongation and desaturation .

Chemical Reactions Analysis

Types of Reactions

CAY10632 can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure.

    Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents to form esters or amides.

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Similar Compounds

    Tetracosahexaenoic acid (C246): Another VLCPUFA with similar structural properties but a shorter carbon chain.

    Docosahexaenoic acid (C226): A well-known omega-3 fatty acid with significant roles in brain and retinal function.

Uniqueness of CAY10632

CAY10632 is unique due to its longer carbon chain and higher degree of unsaturation compared to other VLCPUFAs. This structural uniqueness may confer specific functional properties, particularly in the retina and brain, where it is believed to play a critical role in cellular function and development .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

dotriaconta-14,17,20,23,26,29-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKGLCYKBLODNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693940
Record name Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105517-82-6
Record name Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 2
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 3
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 4
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 5
Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Reactant of Route 6
Dotriaconta-14,17,20,23,26,29-hexaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.